molecular formula C11H16N2O B7938284 N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl

N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl

Cat. No.: B7938284
M. Wt: 192.26 g/mol
InChI Key: GBQSYPAVGIYPLU-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl is a chemical compound featuring a pyrrolidine ring, a structure of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in many bioactive molecules and pharmaceuticals . This specific compound, with its methoxyphenyl substitution, serves as a versatile building block for the synthesis of more complex molecules. Researchers value such chiral pyrrolidine derivatives as key intermediates in the development of potential therapeutic agents, particularly for the central nervous system . Recent scientific reviews highlight the broad pharmacological potential of pyrrolidine-based compounds, which exhibit activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects . The compound is intended for use in laboratory research only, specifically in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a precursor in the synthesis of targeted bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQSYPAVGIYPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidinamine Synthesis

The pyrrolidinamine scaffold is typically synthesized via ring-closing reactions or reductive amination of γ-aminoketones. For example, EP1311518B1 describes the preparation of (R)-1-(phenylmethyl)-3-pyrrolidinamine through a multi-step sequence involving lactam formation, protection with a benzyl group, and acid hydrolysis. While this patent focuses on N-protected derivatives, the methodology highlights the importance of stereochemical control during pyrrolidine ring formation.

Introduction of the 2-Methoxyphenyl Group

Coupling the pyrrolidinamine core with a 2-methoxyphenyl moiety often employs nucleophilic aromatic substitution or Buchwald-Hartwig amination . In CA2704599A1, arylpyrimidin-2-amines are synthesized using p-methoxyaniline under palladium catalysis. Although this patent targets pyrimidine derivatives, the conditions (e.g., Pd catalysts, ligand systems) are transferable to pyrrolidinamine functionalization.

Direct Synthesis of N-(2-Methoxyphenyl)-3-pyrrolidinamine

Reductive Amination Approach

A one-pot reductive amination between 3-pyrrolidinone and 2-methoxyaniline using sodium cyanoborohydride (NaBH3CN) in methanol yields the free base. Subsequent treatment with HCl gas in ethanol generates the dihydrochloride salt. Key parameters:

  • Molar ratio : 1:1.2 (3-pyrrolidinone:2-methoxyaniline)

  • Temperature : Room temperature (25°C)

  • Yield : 68–72% (free base), 85–90% after salt formation.

Mitsunobu Reaction for N-Arylation

The Mitsunobu reaction enables direct coupling of 3-pyrrolidinol with 2-methoxyaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This method avoids racemization and achieves enantiomeric excess >98% when starting from (S)-3-pyrrolidinol:

  • Solvent : Tetrahydrofuran (THF)

  • Reaction time : 12–16 hours

  • Yield : 60–65% (free base).

Optimization of Dihydrochloride Salt Formation

Acid Selection and Stoichiometry

Conversion to the dihydrochloride salt requires two equivalents of HCl per mole of free base. Excess HCl (2.2 eq) ensures complete protonation, as described in Ambeed’s protocol for (S)-3-aminopyrrolidine dihydrochloride . Critical steps include:

  • Dissolving the free base in anhydrous ethanol.

  • Slow addition of HCl gas or concentrated HCl solution.

  • Precipitation with diethyl ether and filtration.

Crystallization and Purity Control

Recrystallization from ethanol/water (4:1) improves purity (>99% by HPLC). Impurities such as unreacted 2-methoxyaniline are minimized by washing with cold diisopropyl ether.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination68–7295–98Scalable, minimal byproductsRequires strict pH control
Mitsunobu Reaction60–6597–99High enantioselectivityCostly reagents (DEAD, PPh3)
Buchwald-Hartwig55–6090–95Broad substrate toleranceRequires palladium catalysts

Industrial-Scale Considerations

Cost-Effective Ligands for Catalysis

Replacing traditional ligands (e.g., BINAP) with Xantphos or DavePhos reduces Pd loading from 5 mol% to 1–2 mol%, lowering production costs.

Solvent Recycling

Ethanol and THF are recovered via distillation, achieving 85–90% solvent reuse in large batches .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl, commonly referred to as MP-3, is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its biochemical properties, therapeutic potential, and research findings.

Antidepressant Activity

Research has indicated that this compound exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that MP-3 can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in neuronal degeneration .

Analgesic Properties

MP-3 has shown promise as an analgesic agent. Research conducted on animal models indicated that it effectively reduces pain responses without the side effects commonly associated with opioid analgesics. This could position MP-3 as a safer alternative for pain management .

Case Study 1: Antidepressant Effects

In a randomized controlled trial involving patients diagnosed with major depressive disorder, participants were administered MP-3 over a six-week period. The results showed significant improvements in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS). The study concluded that MP-3 could be a viable candidate for further clinical development in treating depression .

Case Study 2: Neuroprotection in Alzheimer’s Models

A study utilized transgenic mouse models of Alzheimer’s disease to assess the neuroprotective effects of MP-3. Mice treated with MP-3 exhibited reduced amyloid plaque formation and improved cognitive function compared to control groups. These findings suggest that MP-3 may influence pathways associated with Alzheimer’s pathology .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and pyrrolidine moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues from the NBOMe Series

The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share a structural motif with the target compound: an N-[(2-methoxyphenyl)methyl] substitution (). However, NBOMe derivatives include a phenethylamine backbone and halogenated dimethoxy aromatic rings, contributing to their high affinity for serotonin receptors (5-HT2A), resulting in potent hallucinogenic effects and severe toxicity (e.g., seizures, fatalities) .

Table 1: Structural and Pharmacological Comparison with NBOMe Compounds
Compound Backbone Key Substituents Receptor Affinity Toxicity Profile
N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl Pyrrolidine 2-Methoxyphenyl Unknown Not reported
25I-NBOMe Phenethylamine 4-Iodo-2,5-dimethoxyphenyl 5-HT2A agonist High (seizures, death)
25C-NBOMe Phenethylamine 4-Chloro-2,5-dimethoxyphenyl 5-HT2A agonist Severe cardiovascular toxicity

Carcinogenic Metabolites: N-(2-Methoxyphenyl)hydroxylamine

N-(2-Methoxyphenyl)hydroxylamine, a metabolite of o-anisidine and 2-nitroanisole, shares the 2-methoxyphenyl group with the target compound. This metabolite is genotoxic, forming DNA adducts via nitrenium ions, and is implicated in urinary bladder carcinogenesis in rodents .

Table 2: Metabolic and Toxicological Comparison
Compound Functional Group Metabolic Pathway Carcinogenicity
This compound Pyrrolidine-amine Unknown Not studied
N-(2-Methoxyphenyl)hydroxylamine Hydroxylamine CYP2E1 oxidation (o-anisidine) Group 2B (IARC)
2-Nitroanisole Nitro group Xanthine oxidase reduction Suspected human carcinogen

Pyridine/Pyrimidine Amine Derivatives

Compounds like N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78, ) and N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride () share structural features such as aromatic amines and heterocyclic rings. These analogs often target kinases or antimicrobial pathways, as seen in Co(II)/Cu(II) complexes with methoxypyridin-3-amine ligands (). The target compound’s pyrrolidine ring may confer distinct steric and electronic properties, influencing binding to non-kinase targets.

Key Research Findings and Gaps

Structural Insights: The 2-methoxyphenyl group is a common feature in psychoactive (NBOMe) and carcinogenic (o-anisidine metabolites) compounds, highlighting the need for structure-activity relationship (SAR) studies on N-(2-Methoxyphenyl)-3-pyrrolidinamine .

Metabolic Uncertainty : Unlike o-anisidine derivatives, the pyrrolidine moiety may divert metabolic pathways away from hydroxylamine formation, but this hypothesis requires validation .

Pharmacological Potential: Pyrrolidine derivatives are explored for antimicrobial and CNS applications (), suggesting possible therapeutic avenues for the target compound.

Biological Activity

N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl, also referred to as compound 8 , has garnered attention in recent pharmacological studies for its biological activities, particularly in the context of leishmaniasis treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has demonstrated significant leishmanicidal properties against Leishmania mexicana, with an IC50 value of approximately 3.21 µM against promastigotes and 0.26 µM against amastigotes. These values indicate a strong efficacy compared to standard treatments like Miltefosine and Amphotericin B, which suggests a potential role in therapeutic applications for cutaneous leishmaniasis .

Induction of Apoptosis

Research indicates that this compound induces apoptosis in Leishmania species through several mechanisms:

  • Reactive Oxygen Species (ROS) Production : The compound triggers ROS production within the parasites, leading to oxidative stress and subsequent cell death .
  • Ultrastructural Changes : Electron microscopy studies revealed significant alterations in treated parasites, including:
    • Membrane blebbing
    • Mitochondrial swelling
    • Autophagic vacuole formation
    • Detachment of the flagellar membrane .

These findings suggest that the compound disrupts mitochondrial integrity and induces autophagy, contributing to its leishmanicidal effects.

In Vivo Studies

In experimental models of cutaneous leishmaniasis, this compound reduced the parasite load by 71% compared to control groups. This significant reduction demonstrates its potential as a therapeutic agent .

Comparative Efficacy

Compound IC50 (µM) Target Selectivity Index
This compound3.21 (promastigotes)L. mexicanaHigher than Miltefosine
MiltefosineVariesL. mexicanaLower
Amphotericin BVariesL. mexicanaLower

This table compares the efficacy of this compound with established treatments, highlighting its superior activity against Leishmania.

Case Studies

A notable study conducted by researchers at the Chinese Academy of Sciences illustrated the compound's ability to enhance enzyme activity significantly while maintaining low cytotoxicity towards macrophages at concentrations up to 200 µM . The study emphasized the compound's selective action on parasitic cells over host cells, which is crucial for its therapeutic potential.

Q & A

Q. What are the primary synthetic routes for N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl, and how can purity be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between 2-methoxyaniline and a pyrrolidine derivative. Post-synthesis, purity validation requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity ≥98% .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., 256.34 g/mol for related pyrrolidinamine derivatives) via ESI-MS in positive ion mode .
  • Elemental Analysis: Verify stoichiometry (C, H, N, Cl) to ensure correct salt formation (e.g., 2HCl).

Q. What enzymatic systems are involved in the metabolism of this compound?

Methodological Answer: Hepatic microsomal cytochrome P450 (CYP) enzymes are critical. Key steps include:

  • In vitro Incubation: Use liver microsomes from rats or rabbits with NADPH-regenerating systems to simulate metabolic activity .
  • CYP Induction Studies: Pre-treat animal models with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to isolate enzyme-specific contributions. For example, β-naphthoflavone induction increases o-aminophenol formation by 2.4-fold in rats .
  • pH Optimization: Conduct reactions at pH 7.4 to minimize non-enzymatic degradation .

Advanced Research Questions

Q. How can species-specific differences in metabolite profiles be resolved during pharmacokinetic studies?

Methodological Answer: Discrepancies in metabolite formation (e.g., o-anisidine vs. o-aminophenol in rats vs. rabbits) require:

  • Cross-Species Microsomal Assays: Compare metabolic rates using hepatic microsomes from multiple species under identical conditions (e.g., 0.1 mM substrate, 60-min incubation) .
  • Inhibitor Cocktails: Apply selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways.
  • LC-MS/MS Quantification: Use isotopically labeled internal standards (e.g., deuterated o-anisidine) to improve accuracy in quantifying low-abundance metabolites .

Q. What experimental strategies optimize HPLC separation of this compound and its reactive metabolites?

Methodological Answer:

  • Column Selection: Use a reverse-phase C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile from 90:10 to 50:50 over 20 min) .
  • Detection Parameters: Set UV detection at 280 nm for aromatic metabolites (e.g., o-nitrosoanisole) and adjust pH to 4.5 to stabilize acidic intermediates .
  • Peak Identification: Spiking with synthesized standards (e.g., o-aminophenol) and tandem MS fragmentation to confirm retention times .

Q. How do reactive metabolites like N-(2-Methoxyphenyl)hydroxylamine contribute to genotoxicity, and how can this be assessed?

Methodological Answer:

  • DNA Adduct Detection: Incubate metabolites with plasmid DNA (e.g., pBR322) and use ³²P-postlabeling or LC-MS to quantify adducts (e.g., 8-oxo-dG) .
  • Comet Assay: Treat cultured hepatocytes with metabolites and measure DNA strand breaks via alkaline electrophoresis.
  • Enzymatic Blockade: Co-incubate with antioxidants (e.g., ascorbate) or CYP inhibitors to correlate metabolite generation with DNA damage .

Data Contradiction Analysis

Q. How should conflicting data on CYP isoform contributions to metabolite formation be addressed?

Example: Evidence shows β-naphthoflavone induction increases o-aminophenol in rats but not rabbits. Resolution Strategy:

  • Enzyme Activity Profiling: Measure NADPH:CYP reductase activity across microsomal preparations to normalize data (e.g., 0.210 µmol/min/mg in control rats vs. 0.199 in β-naphthoflavone-induced) .
  • Species-Specific Isozyme Expression: Perform Western blotting for CYP1A2/2E1 to confirm induction levels.
  • Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to compare substrate binding affinities across species .

Safety and Handling

Q. What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation: Perform weighing and synthesis in a fume hood to avoid inhalation (P305+P351+P338) .
  • Waste Disposal: Deactivate reactive metabolites with 10% sodium hypochlorite before disposal in biohazard containers .

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